molecular formula C10H6N2O B1586425 4-(1,3-Oxazol-5-yl)benzonitrile CAS No. 87150-13-8

4-(1,3-Oxazol-5-yl)benzonitrile

Cat. No. B1586425
CAS RN: 87150-13-8
M. Wt: 170.17 g/mol
InChI Key: LZMCNLOQTURTHS-UHFFFAOYSA-N
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Description

4-(1,3-Oxazol-5-yl)benzonitrile, also known as 5-Oxazolylbenzonitrile or 5-Oxazolyl-benzonitrile, is an organic compound with the molecular formula C8H5NO2. It is a colorless solid that is soluble in organic solvents. This compound is of interest to scientists due to its potential applications in various scientific research fields, such as medicinal chemistry, organic synthesis, and chemical biology.

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives, including “4-(1,3-Oxazol-5-yl)benzonitrile”, have been studied for their antimicrobial properties. These compounds have shown potential in combating various bacterial strains, making them valuable in the development of new antibiotics .

Anticancer Properties

The structure of oxazole derivatives has been linked to anticancer activity. Researchers are exploring “4-(1,3-Oxazol-5-yl)benzonitrile” for its potential use in cancer treatment, particularly in targeting specific cancer cell lines .

Antitubercular Agents

Tuberculosis remains a global health challenge, and oxazole derivatives are being investigated for their antitubercular effects. “4-(1,3-Oxazol-5-yl)benzonitrile” may offer a new avenue for tuberculosis therapy .

Anti-inflammatory and Analgesic Effects

The oxazole nucleus is known to exhibit anti-inflammatory and analgesic effects. This makes “4-(1,3-Oxazol-5-yl)benzonitrile” a compound of interest for the development of new anti-inflammatory drugs .

Antidiabetic Activity

Oxazole derivatives have been associated with antidiabetic activity. “4-(1,3-Oxazol-5-yl)benzonitrile” could be a key molecule in the synthesis of drugs aimed at managing diabetes .

Antiobesity Applications

With obesity being a major health concern, oxazole derivatives like “4-(1,3-Oxazol-5-yl)benzonitrile” are being studied for their potential antiobesity effects. These compounds could lead to new treatments for weight management .

properties

IUPAC Name

4-(1,3-oxazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMCNLOQTURTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380448
Record name 4-(1,3-Oxazol-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Oxazol-5-yl)benzonitrile

CAS RN

87150-13-8
Record name 4-(1,3-Oxazol-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-Formyl-benzonitrile (5 g, 38.17 mmol) and tosylmethyl isocyanide (TosMIC) (from Aldrich, 8.33 g, 42 mmol) in MeOH (200 mL) was added K2CO3 (6.85 g, 49.62 mmol) and the mixture was stirred at reflux for 1 h. The solvent was then evaporated and saturated aqueous NaHCO3 was added. The resultant suspension was extracted with dichloromethane (3×100 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous MgSO4 and concentrated to leave a yellow solid. Trituration with heptane afforded a solid that was collected by filtration and dried under vacuum to give the title compound (6.3 g, 97%). m.p.=140° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step One
Name
Quantity
6.85 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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